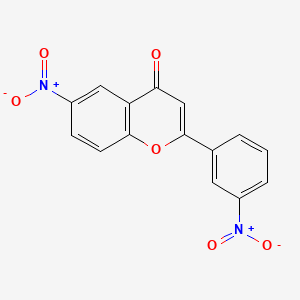

3',6-Dinitroflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3',6-Dinitroflavone, also known as this compound, is a useful research compound. Its molecular formula is C15H8N2O6 and its molecular weight is 312.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anxiolytic Effects

A significant application of 3',6-dinitroflavone is its use as an anxiolytic agent. Research indicates that it effectively reduces anxiety-like behavior in animal models. For instance, in the elevated plus maze test, mice injected with this compound demonstrated increased time spent in open arms, indicative of reduced anxiety levels. This effect was blocked by Ro15-1788, a specific antagonist at the benzodiazepine binding site, confirming the compound's mechanism of action through GABA_A receptor modulation .

Modulation of GABA_A Receptors

This compound has been shown to modulate GABA_A receptor activity. Studies reveal that it inhibits [^3H]flunitrazepam binding to these receptors, suggesting its role as a low-efficacy modulator. The compound's selectivity for certain GABA_A receptor subtypes may contribute to its therapeutic profile, offering potential benefits in treating anxiety disorders without the adverse effects commonly associated with full agonists like diazepam .

Case Studies and Research Findings

- Behavioral Studies : In a series of experiments involving various doses of this compound (0.01-0.3 mg/kg) administered to mice, researchers observed consistent anxiolytic effects across different behavioral tests. Notably, the compound did not impair motor coordination or induce amnesic effects, which are common side effects of traditional anxiolytics .

- Binding Affinity Studies : Binding studies conducted on recombinant GABA_A receptors indicated that this compound exhibits a higher affinity for specific receptor subtypes (e.g., α3β2γ2) compared to others. This selectivity is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Comparative Analysis of Flavonoids

The following table summarizes the comparative pharmacological profiles of various flavonoids, including this compound:

| Flavonoid | Anxiolytic Activity | GABA_A Modulation | Sedative Effects | Binding Affinity |

|---|---|---|---|---|

| This compound | High | Low efficacy | Mild at high doses | High |

| Diazepam | Very High | Strong agonist | Yes | Very High |

| Other Flavonoids | Variable | Variable | Variable | Variable |

Propriétés

Numéro CAS |

100914-36-1 |

|---|---|

Formule moléculaire |

C15H8N2O6 |

Poids moléculaire |

312.23 g/mol |

Nom IUPAC |

6-nitro-2-(3-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C15H8N2O6/c18-13-8-15(9-2-1-3-10(6-9)16(19)20)23-14-5-4-11(17(21)22)7-12(13)14/h1-8H |

Clé InChI |

CNVQMRWAJHEFGZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Key on ui other cas no. |

100914-36-1 |

Synonymes |

3',6-dinitroflavone 6,3'-dinitroflavone 6-nitro-2-(3-nitrophenyl)-4H-1-benzopyran-4-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.